6-[(Boc-amino)methyl]pyrimidin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H16N4O2 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
tert-butyl N-[(6-aminopyrimidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)12-5-7-4-8(11)14-6-13-7/h4,6H,5H2,1-3H3,(H,12,15)(H2,11,13,14) |
InChI Key |
SBVRWLFUQXGBKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=N1)N |
Origin of Product |
United States |
Advanced Spectroscopic and Spectrometric Characterization of 6 Boc Amino Methyl Pyrimidin 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional and multidimensional experiments, a complete assignment of the proton and carbon framework of 6-[(Boc-amino)methyl]pyrimidin-4-amine can be achieved, along with insights into its three-dimensional conformation.
Advanced 1D NMR Techniques (¹H, ¹³C, ¹⁵N)
Detailed analysis of the ¹H, ¹³C, and ¹⁵N NMR spectra provides the foundational data for the structural assignment of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the pyrimidine (B1678525) ring would appear as singlets or doublets in the downfield region. The methylene (B1212753) protons adjacent to the Boc-protected amino group would likely present as a doublet, coupled to the NH proton. The NH proton of the carbamate (B1207046) would give rise to a broad singlet or a triplet, while the primary amine protons at the 4-position of the pyrimidine ring would also appear as a characteristic broad singlet. The nine equivalent protons of the tert-butyl group of the Boc protecting group would be observed as a sharp singlet in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon skeleton of the molecule. Distinct signals are expected for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. The carbon atoms of the pyrimidine ring would resonate in the aromatic region, with their chemical shifts influenced by the amino and substituted methyl substituents. The methylene carbon would appear in the aliphatic region.
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR spectroscopy can offer valuable information about the nitrogen atoms within the molecule. The spectrum would be expected to show distinct signals for the three nitrogen atoms of the pyrimidine ring and the two nitrogen atoms of the amino and Boc-protected amino groups, providing further confirmation of the chemical environment of these atoms.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrimidine H-2 | 8.0 - 8.5 | 155 - 160 |
| Pyrimidine H-5 | 6.5 - 7.0 | 110 - 115 |
| Methylene (-CH₂-) | 4.2 - 4.6 | 40 - 45 |
| Boc NH | 5.0 - 5.5 | - |
| Pyrimidine NH₂ | 5.5 - 6.5 | - |
| tert-butyl (-C(CH₃)₃) | 1.4 - 1.6 | 28 - 30 |
| Boc Quaternary C | - | 78 - 82 |
| Boc Carbonyl C=O | - | 155 - 157 |
Note: The above data is predictive and actual experimental values may vary based on solvent and other experimental conditions.
Multidimensional NMR Experiments (COSY, TOCSY, HSQC, HMBC, NOESY)
To unambiguously assign the proton and carbon signals and to probe the spatial relationships between atoms, a suite of two-dimensional NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity between the methylene protons and the adjacent NH proton.
TOCSY (Total Correlation Spectroscopy): TOCSY would extend the correlation from the COSY experiment to show the entire spin system, which would be particularly useful in confirming the assignments of protons within the same spin-coupled network.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations from the methylene protons to the pyrimidine ring carbons and the Boc carbonyl carbon, confirming the attachment of the side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be valuable in determining the preferred conformation of the side chain relative to the pyrimidine ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is critical for unequivocally determining the elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), the exact mass of the molecular ion can be obtained. This experimental value can then be compared to the calculated exact mass for the proposed formula, C₁₀H₁₆N₄O₂, providing strong evidence for the compound's identity.
Interactive Data Table: HRMS Data
| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |
| [M+H]⁺ | 225.1346 | To be determined experimentally |
| [M+Na]⁺ | 247.1165 | To be determined experimentally |
Ionization Techniques for Molecular Weight and Fragmentation Analysis (EI, ESI)
Different ionization techniques can be employed to generate ions for mass analysis, each providing complementary information.
Electrospray Ionization (ESI): As a soft ionization technique, ESI is well-suited for determining the molecular weight of this compound. It typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, allowing for a clear identification of the molecular ion peak.
Electron Ionization (EI): EI is a higher-energy ionization method that leads to extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. Key fragmentation pathways for this compound would likely involve the loss of the tert-butyl group, the entire Boc group, or cleavage of the side chain from the pyrimidine ring.
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine (NH₂) and the carbamate (NH) would appear in the region of 3100-3500 cm⁻¹. A strong absorption band corresponding to the carbonyl (C=O) stretching of the Boc group would be prominent around 1680-1720 cm⁻¹. The C-N stretching vibrations and the aromatic C=C and C=N stretching vibrations of the pyrimidine ring would be observed in the fingerprint region (below 1600 cm⁻¹).
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine & Carbamate) | Stretching | 3100 - 3500 |
| C=O (Carbamate) | Stretching | 1680 - 1720 |
| C-H (Aliphatic & Aromatic) | Stretching | 2850 - 3100 |
| C=N, C=C (Pyrimidine Ring) | Stretching | 1450 - 1600 |
| C-O (Carbamate) | Stretching | 1200 - 1300 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic spectrum of absorption bands.
For this compound, the IR spectrum provides definitive evidence for its key structural features: the primary amine (–NH2), the Boc-protecting group (carbamate), and the pyrimidine ring.
N-H Vibrations: The primary amine at the C4 position and the secondary amine of the Boc-carbamate give rise to characteristic stretching vibrations in the 3500-3200 cm⁻¹ region. Typically, the primary amine will show two bands (symmetric and asymmetric stretches), while the secondary amine will show a single band.
C-H Vibrations: The spectrum will also feature C-H stretching vibrations from the aromatic pyrimidine ring (typically above 3000 cm⁻¹) and the aliphatic methyl and methylene groups of the Boc and methyl linker (typically below 3000 cm⁻¹).
Carbonyl (C=O) Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the Boc-carbamate is expected in the region of 1725-1685 cm⁻¹. This is one of the most prominent peaks in the spectrum and is a key indicator of the Boc protecting group.
Pyrimidine Ring Vibrations: The C=C and C=N stretching vibrations of the pyrimidine ring appear in the 1650-1450 cm⁻¹ region. researchgate.net These bands confirm the presence of the heterocyclic core.
A summary of the expected characteristic IR absorption bands is presented in the table below.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| 3450-3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (–NH₂) |
| 3350-3250 | N-H Stretch | Secondary Amine (–NH–Boc) |
| 3100-3000 | C-H Stretch | Aromatic (Pyrimidine Ring) |
| 2980-2850 | C-H Stretch | Aliphatic (–CH₂–, –C(CH₃)₃) |
| 1710-1680 | C=O Stretch | Carbonyl (Boc group) |
| 1620-1550 | Ring C=C and C=N Stretch | Pyrimidine Ring |
| 1540-1500 | N-H Bend | Amine/Amide II |
| 1250-1150 | C-O Stretch | Carbamate (Boc group) |
| 1170-1140 | C-N Stretch | Aryl-NH₂ |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy is another vibrational spectroscopy technique that provides information complementary to IR spectroscopy. nih.gov It relies on the inelastic scattering of monochromatic light (Raman scattering), which changes in frequency depending on the vibrational modes of the molecule. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals, whereas they may be weak or absent in IR spectra.
For this compound, Raman spectroscopy is particularly useful for analyzing the pyrimidine ring and the carbon skeleton.
Pyrimidine Ring Modes: The symmetric "breathing" modes of the pyrimidine ring, which involve the entire ring expanding and contracting, typically give rise to a very strong and sharp signal in the Raman spectrum. These are often found in the 1000-800 cm⁻¹ range. Other ring stretching and deformation modes are also prominent. nih.gov
Complementary Information: While the N-H and C=O stretches are also visible in Raman spectra, they are often less intense than in the corresponding IR spectrum. Conversely, the symmetric vibrations of the tert-butyl group may be more pronounced in the Raman spectrum.
The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational characteristics of the molecule, enabling a confident structural confirmation. nih.gov
| Frequency Shift (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| 3100-3000 | C-H Stretch | Aromatic (Pyrimidine Ring) |
| 2980-2850 | C-H Stretch | Aliphatic (–CH₂–, –C(CH₃)₃) |
| 1610-1570 | Ring C=C and C=N Stretch | Pyrimidine Ring |
| ~1000 | Symmetric Ring Breathing | Pyrimidine Ring |
| 950-900 | C-C Stretch | tert-Butyl Group |
| 850-750 | Ring Puckering/Deformation | Pyrimidine Ring |
Chromatographic Separation and Coupled Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, chromatographic methods are essential for assessing its purity, isolating it from reaction mixtures, and analyzing it in complex matrices.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile, polar organic compounds. Given its molecular weight and the presence of polar functional groups, this compound is well-suited for analysis by reversed-phase HPLC (RP-HPLC).
In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into a column packed with a non-polar stationary phase (e.g., C18-silica). A polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) is then pumped through the column. The compound's retention time—the time it takes to travel through the column—is determined by its partitioning between the stationary and mobile phases. Purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Species Analysis
Gas Chromatography (GC) is a powerful separation technique used for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its relatively high molecular weight, polarity, and the thermal lability of the Boc-protecting group, which can decompose at high temperatures in the GC inlet.
To overcome these limitations, derivatization is typically required. nist.gov This process involves chemically modifying the compound to create a more volatile and thermally stable analogue. For example, the primary and secondary amine groups could be converted to their corresponding trimethylsilyl (B98337) (TMS) derivatives. nist.govnih.gov This would increase the compound's volatility, allowing it to be analyzed by GC. This approach is primarily used to detect and identify volatile impurities or related substances in the sample rather than for purity assessment of the main compound itself.
| Parameter | Condition |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 320 °C |
Hyphenated Techniques (HPLC-MS, GC-MS, HPLC-NMR) for Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a much greater level of analytical detail than either technique alone.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is an indispensable tool for modern organic analysis. nih.gov As the sample components are separated by the HPLC system, they are directly introduced into a mass spectrometer. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrometer can determine the molecular weight of each eluting peak. This allows for the positive identification of the target compound and the characterization of impurities by providing their molecular weights, which is crucial for understanding reaction byproducts or degradation pathways. nih.govmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of derivatized samples, GC-MS is the gold standard. nist.govh-brs.de It combines the high-resolution separation of GC with the detection power of mass spectrometry. Each separated component is fragmented in a predictable manner, producing a characteristic mass spectrum (a molecular "fingerprint") that allows for its unambiguous identification by comparison with spectral libraries. nist.gov
High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (HPLC-NMR): While less common, HPLC-NMR is an extremely powerful technique for the structural elucidation of unknown compounds in a mixture without the need for prior isolation. As components elute from the HPLC column, they flow through a specialized NMR probe where spectra can be acquired "on-the-fly." This provides complete structural information, making it a valuable tool in complex mixture analysis, such as in the study of metabolites or natural product extracts.
These hyphenated methods are essential for the rigorous characterization of this compound, ensuring its identity, purity, and structural integrity are confirmed to the highest scientific standards.
Solid State Structural Elucidation and Morphological Analysis
Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Crystal Packing
A comprehensive search of scientific literature did not yield any specific studies detailing the single crystal X-ray diffraction analysis of 6-[(Boc-amino)methyl]pyrimidin-4-amine. Consequently, crystallographic data such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this compound are not publicly available.
Were such data available, it would provide unequivocal confirmation of the compound's molecular structure and allow for a detailed analysis of intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. This information is critical for understanding the compound's physical properties, including its melting point, solubility, and stability.
Table 1: Hypothetical SCXRD Data for this compound (Note: The following table is illustrative of the type of data that would be obtained from an SCXRD analysis and is not based on experimental results.)
| Parameter | Value |
|---|---|
| Crystal System | - |
| Space Group | - |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| α (°) | - |
| β (°) | - |
| γ (°) | - |
| Volume (ų) | - |
Powder X-ray Diffraction (PXRD) for Polymorphism and Crystallinity
Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline solid. PXRD is instrumental in identifying crystalline phases, determining the degree of crystallinity, and investigating polymorphism—the ability of a compound to exist in more than one crystal structure.
No published research detailing the powder X-ray diffraction analysis of this compound was found. Therefore, information regarding its potential polymorphic forms and the crystallinity of bulk samples is not available.
An experimental PXRD analysis would be essential for quality control in any synthesis of this compound, ensuring phase purity and consistency between batches. Furthermore, the identification of different polymorphs is of paramount importance, as different crystalline forms can exhibit distinct physical and chemical properties.
Advanced Microscopic and Nanoscopic Techniques for Material Characterization
Advanced microscopic techniques are employed to visualize the surface topography, morphology, and internal structure of materials at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) is a technique that produces high-resolution images of a sample's surface by scanning it with a focused beam of electrons. It is used to study the size, shape, and surface texture of particles.
There are no available SEM images or studies related to this compound in the reviewed literature. An SEM analysis would reveal the morphology of the crystalline powder, providing insights into its habit and particle size distribution, which can influence properties such as flowability and dissolution rate.
Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a sample to form an image. TEM can reveal the internal structure of materials, such as dislocations and other crystal defects, at a significantly higher resolution than light microscopes.
Specific TEM studies on this compound have not been reported in the scientific literature. If the compound were formulated into nanoparticles or other nanostructures, TEM would be an indispensable tool for characterizing their size, shape, and internal arrangement.
Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. It is used to produce three-dimensional images of a sample's surface topography.
No AFM studies concerning this compound are available in the public domain. AFM could provide detailed topographical maps of the crystal surfaces, revealing features such as growth steps and defects at the nanoscale, which are important for understanding crystallization processes.
Reactivity, Derivatization, and Transformation Studies of 6 Boc Amino Methyl Pyrimidin 4 Amine
Modifications of the Pyrimidine (B1678525) Ring System
The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.orgbhu.ac.in This inherent electronic characteristic significantly influences its reactivity, rendering it susceptible to nucleophilic attack while making electrophilic substitution challenging compared to benzene. wikipedia.orgbhu.ac.in However, the reactivity of the ring in 6-[(Boc-amino)methyl]pyrimidin-4-amine is modulated by the presence of the electron-donating amino and aminomethyl groups.
Electrophilic and Nucleophilic Aromatic Substitutions
Electrophilic Aromatic Substitution: Electrophilic attack on an unsubstituted pyrimidine ring is difficult. wikipedia.orgbhu.ac.in However, the C-4 amino and C-6 aminomethyl groups on the target molecule are activating, increasing the electron density of the ring system and facilitating electrophilic substitution. The C-5 position is the most electron-rich and least sterically hindered site, making it the primary target for electrophiles. wikipedia.orgresearchgate.net Reactions such as halogenation, nitration, and nitrosation can be achieved on suitably activated pyrimidine systems. wikipedia.orgcsir.co.za For instance, the nitrosation of 4,6-diaminopyrimidines proceeds smoothly at the C-5 position to yield 5-nitrosopyrimidines. csir.co.za
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions. wikipedia.orgwikipedia.org While the title compound itself lacks a suitable leaving group for direct SNAr, this reaction is fundamental in the synthesis of its precursors. For example, starting from a 4,6-dichloropyrimidine, sequential SNAr reactions can be used to introduce the C-4 amino group and the C-6 aminomethyl moiety. mdpi.comnih.gov The reaction proceeds through a stabilized anionic intermediate (a Meisenheimer complex), and the regioselectivity can often be controlled by modulating reaction conditions. mdpi.comthieme-connect.com Intramolecular SNAr reactions are also possible, leading to the formation of fused ring systems if a nucleophile is tethered to the pyrimidine core. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, enabling significant diversification of the pyrimidine scaffold. These reactions typically require a halogenated pyrimidine precursor (e.g., 6-chloro- or 6-bromo-pyrimidin-4-amine derivatives).
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is highly effective for the alkynylation of halopyrimidines, proceeding under mild conditions with a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.netorganic-chemistry.org A 6-halopyrimidine precursor could be coupled with various alkynes to introduce diverse substituents at the C-6 position prior to the introduction or deprotection of the aminomethyl group. nih.gov
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between an organoboron compound (like a boronic acid or ester) and a halide. snnu.edu.cnnih.gov It is widely employed in the synthesis of aryl- and heteroaryl-substituted pyrimidines. researchgate.netmdpi.comnih.gov The reaction is known for its tolerance of a broad range of functional groups. By starting with a 6-halopyrimidine precursor, a variety of aryl or vinyl groups can be installed at the C-6 position.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. snnu.edu.cnrsc.org This reaction is particularly useful for synthesizing aminopyrimidines from their corresponding halopyrimidines. thieme-connect.comnih.govresearchgate.net For instance, the C-4 amino group of the title compound could be introduced by reacting a 4,6-dichloropyrimidine derivative with an ammonia surrogate or a primary amine under Buchwald-Hartwig conditions. The reaction generally exhibits high functional group tolerance and broad substrate scope. nih.gov
| Reaction Type | Substrate Example | Reagents & Conditions | Product Type | Yield (%) |
| Sonogashira | 2-Amino-4-chloro-6-methylpyrimidine | Phenylacetylene, Pd(PPh₃)₄, CuI, Et₃N, 80 °C | 2-Amino-6-methyl-4-(phenylethynyl)pyrimidine | 85-95% |
| Suzuki-Miyaura | 4,6-Dichloropyrimidine | Phenylboronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane, 80 °C | 4-Chloro-6-phenylpyrimidine | 70-90% |
| Buchwald-Hartwig | 2,4-Dichloropyrimidine | Aniline, Pd₂(dba)₃, Xantphos, NaOt-Bu, Toluene, 110 °C | 2-Chloro-N-phenylpyrimidin-4-amine | 80-92% |
Table 1: Illustrative Palladium-Catalyzed Cross-Coupling Reactions on Pyrimidine Scaffolds.
Transformations at the C-4 Amino Group
The exocyclic amino group at the C-4 position is a key site for nucleophilic reactions, allowing for extensive derivatization.
Acylation, Alkylation, and Sulfonylation Reactions
Acylation: The C-4 amino group readily undergoes acylation with reagents such as acid chlorides or anhydrides. figshare.comacs.orgnih.gov Studies on 4-aminopyridine, a related structure, show that acetylation typically occurs directly on the exocyclic amino nitrogen. publish.csiro.aupublish.csiro.au This reaction provides a straightforward method for synthesizing N-acylpyrimidin-4-amine derivatives.
Alkylation: Alkylation of the 4-amino group is more complex due to the potential for competing alkylation at the ring nitrogen atoms, which are often more basic. publish.csiro.au The outcome can be highly dependent on the alkylating agent, base, and solvent system used. researchgate.netgoogle.com While direct N-alkylation of the exocyclic amine can be achieved, formation of pyridinium-like salts via ring alkylation is a common alternative pathway. chemrxiv.org
Sulfonylation: Similar to acylation, the C-4 amino group can be sulfonylated using sulfonyl chlorides in the presence of a base to form the corresponding sulfonamides.
| Reaction Type | Substrate | Reagent | Product |
| Acylation | 4-Aminopyrimidine | Acetic Anhydride | N-(Pyrimidin-4-yl)acetamide |
| Alkylation | 4-Aminopyrimidine | Methyl Iodide | 4-Aminopyrimidin-1-ium iodide / N-Methylpyrimidin-4-amine |
| Sulfonylation | 4-Aminopyrimidine | Benzenesulfonyl chloride | N-(Pyrimidin-4-yl)benzenesulfonamide |
Table 2: Representative Reactions at the C-4 Amino Group.
Cyclocondensation Reactions for Fused Heterocycle Formation
The 4-aminopyrimidine moiety is a valuable building block for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry. sciencescholar.usjchr.orgnih.gov The C-4 amino group, often in concert with an activated C-5 position, can participate in cyclocondensation reactions with bifunctional electrophiles. researchgate.net For example, reaction with α,β-unsaturated carbonyl compounds, 1,3-dicarbonyls, or their equivalents can lead to the formation of pyridopyrimidines, pyrimidopyrimidines, and other fused systems. nih.govnih.gov These reactions typically proceed through an initial Michael addition or condensation at the amino group, followed by an intramolecular cyclization and aromatization sequence.
| Reagent Type | Fused System Formed | Example Reagent |
| 1,3-Dicarbonyl Compound | Pyridopyrimidine | Diethyl malonate |
| α-Halo Ketone | Imidazopyrimidine | Phenacyl bromide |
| Isothiocyanate | Pyrimidotriazine | Phenyl isothiocyanate |
Table 3: Formation of Fused Heterocycles from 4-Aminopyrimidines.
Chemistry of the 6-(Aminomethyl) Moiety
The 6-position is functionalized with a Boc-protected aminomethyl group. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.
The primary chemical transformation of this moiety involves the deprotection of the Boc group. This is typically accomplished using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or by treatment with hydrochloric acid in an appropriate solvent. nih.gov This cleavage reaction liberates the primary aminomethyl group, yielding 6-(aminomethyl)pyrimidin-4-amine as a salt.
Once deprotected, the resulting primary amine is a versatile handle for further functionalization. nih.gov It can undergo a wide range of reactions characteristic of primary amines, including:
Acylation to form amides.
Sulfonylation to form sulfonamides.
Alkylation to form secondary or tertiary amines.
Reductive amination with aldehydes or ketones to form substituted amines.
Urea and thiourea formation by reaction with isocyanates and isothiocyanates, respectively.
This two-step sequence of deprotection followed by functionalization allows for the late-stage introduction of diverse molecular fragments, making the 6-[(Boc-amino)methyl] group a valuable synthon in combinatorial and medicinal chemistry. nih.gov
| Reaction | Reagent | Functional Group Formed |
| Boc Deprotection | Trifluoroacetic Acid (TFA) | Primary Amine (-CH₂NH₂) |
| Acylation | Acetyl Chloride | Amide (-CH₂NHCOCH₃) |
| Sulfonylation | Methanesulfonyl Chloride | Sulfonamide (-CH₂NHSO₂CH₃) |
| Reductive Amination | Acetone, NaBH(OAc)₃ | Secondary Amine (-CH₂NHCH(CH₃)₂) |
Table 4: Representative Transformations of the 6-(Aminomethyl) Moiety.
Selective Boc-Deprotection Methodologies
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various conditions and its facile removal under acidic conditions. researchgate.net The selective deprotection of the Boc group in this compound is a critical step to liberate the primary amine for further functionalization. Various methodologies can be employed, with the choice of method depending on the presence of other sensitive functional groups in the molecule.
Commonly, Boc deprotection is achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent like dichloromethane (DCM) or dioxane. nih.gov However, milder and more selective methods have been developed to enhance compatibility with sensitive substrates. These include catalytic methods using iron(III) salts, which offer a practical and clean process. rsc.org Other reagents like oxalyl chloride in methanol have also been reported for mild and efficient N-Boc deprotection at room temperature. nih.gov For substrates with multiple Boc groups of differing lability (e.g., an aryl N-Boc vs. an alkyl N-Boc), selective thermal deprotection in a continuous flow system can be achieved by carefully controlling the reaction temperature. nih.gov
| Method | Reagents/Conditions | Key Features | Reference |
|---|---|---|---|
| Standard Acidolysis | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Fast and efficient; potential for side reactions with acid-labile groups. | nih.gov |
| Acidolysis (Milder) | HCl in Dioxane or Methanol | Commonly used, effective. | nih.gov |
| Catalytic Deprotection | Iron(III) salts (e.g., FeCl3) | Mild, catalytic, and practical for sensitive substrates. | rsc.org |
| Mild Chemical Deprotection | Oxalyl chloride in Methanol | Room temperature conditions, suitable for diverse structures. | nih.gov |
| Thermal Deprotection | Heating in a suitable solvent (e.g., Methanol) in a flow reactor | Acid-free; allows for selectivity based on thermal lability. | nih.gov |
| Chemoselective Deprotection | Selectfluor in Acetonitrile (B52724) | Mild, operationally simple, and chemoselective for doubly protected amines. | researchgate.net |
Reactions of the Liberated Primary Amine (e.g., Amide Formation, Reductive Amination)
Upon successful Boc-deprotection, the resulting primary amine, 6-(aminomethyl)pyrimidin-4-amine, becomes available for a variety of subsequent reactions. Two of the most common and useful transformations are amide formation and reductive amination.
Amide Formation: The primary amine can be readily acylated to form amides. This is typically achieved by reacting the amine with a carboxylic acid in the presence of a coupling agent. nih.gov A wide array of coupling reagents has been developed to facilitate this transformation, which is fundamental in medicinal chemistry. nih.gov Common coupling systems include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used with additives such as 1-hydroxybenzotriazole (HOBt) or 4-(dimethylamino)pyridine (DMAP). nih.gov Alternatively, the amine can react with more activated carboxylic acid derivatives like acid chlorides or anhydrides, often in the presence of a non-nucleophilic base to neutralize the acidic byproduct. youtube.comyoutube.com
| Carboxylic Acid Source | Typical Reagents | Notes | Reference |
|---|---|---|---|
| Carboxylic Acid | EDC/HOBt, HATU/DIPEA, DCC/DMAP | Forms a stable amide bond under relatively mild conditions. The choice of reagents can be optimized for challenging or electron-deficient substrates. | nih.gov |
| Acid Chloride | Pyridine or Triethylamine (as base) | Highly reactive, reaction is often rapid. Requires a base to scavenge the generated HCl. | youtube.com |
| Acid Anhydride | Base (optional, depending on substrate) | Good reactivity; produces a carboxylic acid byproduct. | youtube.com |
Reductive Amination: Reductive amination, also known as reductive alkylation, is a powerful method to convert the primary amine into a secondary or tertiary amine. wikipedia.orgmasterorganicchemistry.com The process involves the initial reaction of the amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in the same pot to the corresponding amine. wikipedia.orgharvard.edu This method avoids the overalkylation issues often encountered with direct alkylation using alkyl halides. masterorganicchemistry.com
A variety of reducing agents can be used, with the choice depending on the reactivity of the carbonyl compound and the pH of the reaction. Sodium cyanoborohydride (NaBH3CN) is a classic reagent that is effective at mildly acidic pH where imine formation is favorable. masterorganicchemistry.comharvard.edu A milder and less toxic alternative is sodium triacetoxyborohydride (NaBH(OAc)3), which is particularly effective for the reductive amination of a wide range of aldehydes and ketones with primary and secondary amines. harvard.educommonorganicchemistry.com
| Reducing Agent | Typical Solvents | Key Characteristics | Reference |
|---|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | DCE, DCM, THF | Mild and selective; does not reduce aldehydes/ketones. Often used with a catalytic amount of acetic acid. | harvard.educommonorganicchemistry.com |
| Sodium Cyanoborohydride (NaBH3CN) | Methanol | Effective but toxic. Selectively reduces imines in the presence of carbonyls at pH 6-7. | harvard.educommonorganicchemistry.com |
| Sodium Borohydride (NaBH4) | Methanol, Ethanol | Can reduce the starting carbonyl; typically added after imine formation is complete. | harvard.educommonorganicchemistry.com |
| Catalytic Hydrogenation | H2, Pd/C or PtO2 | A "green" chemistry approach, though may not be compatible with all functional groups. | wikipedia.org |
Regioselective Functional Group Interconversions
The pyrimidine ring in this compound is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 and C6 positions, which are ortho and para to the ring nitrogens. bhu.ac.in The 4-amino group is a strong electron-donating group, which can influence the regioselectivity of further substitutions.
In pyrimidine systems with leaving groups (e.g., halogens) at the C2, C4, or C6 positions, nucleophilic aromatic substitution (SNAr) is a common transformation. bhu.ac.in For a disubstituted pyrimidine, such as a 2,4-dichloropyrimidine, nucleophilic attack generally occurs preferentially at the C4 position. nih.govresearchgate.net In the context of this compound, if a suitable leaving group were installed at the C2 position, regioselective substitution by various nucleophiles (amines, thiols, alkoxides) would be a feasible strategy for further diversification. nih.gov
Direct C-H functionalization of pyrimidines is a more advanced strategy that avoids the pre-installation of a leaving group. nih.gov For instance, methods for the C2-selective amination of pyrimidines have been developed, proceeding through a pyrimidinyl iminium salt intermediate. acs.org Such strategies could potentially be applied to functionalize the C2 position of the target molecule, although the directing effect of the existing substituents would need to be considered.
Mechanistic Investigations of Key Transformations
The key transformations involving the pyrimidine ring often proceed through well-defined mechanistic pathways. Nucleophilic substitution on the electron-deficient pyrimidine core is a prime example.
The mechanism for nucleophilic aromatic substitution (SNAr) on pyrimidines typically involves a two-step addition-elimination sequence. bhu.ac.in A nucleophile attacks an electron-deficient carbon atom (e.g., C2, C4, or C6) bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In the subsequent step, the leaving group is expelled, restoring the aromaticity of the ring. The stability of the Meisenheimer complex, which can delocalize the negative charge over the ring nitrogens, facilitates this reaction. bhu.ac.in
More complex mechanisms can also be operative. For instance, studies on thiamin and analogous pyrimidine derivatives have shown that sulfite-catalyzed nucleophilic substitution does not proceed via a simple SN2-like displacement. acs.orgqueensu.ca Instead, DFT calculations support a multistep addition-elimination (SNAE) mechanism. acs.org This pathway involves the initial addition of the sulfite nucleophile to the C6' position of the 4-aminopyrimidine ring, forming a tetrahedral intermediate. This is followed by the elimination of the leaving group. acs.orgqueensu.ca Such mechanistic insights are crucial for understanding reactivity patterns and for designing new synthetic transformations for substituted pyrimidines. queensu.ca
Computational and Theoretical Studies of 6 Boc Amino Methyl Pyrimidin 4 Amine and Analogs
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties. For 6-[(Boc-amino)methyl]pyrimidin-4-amine, these calculations can reveal crucial information about its geometry, electronic landscape, and potential for intermolecular interactions.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govnih.gov It is employed to determine the optimized molecular geometry, including bond lengths and angles, by finding the minimum energy conformation. nih.govnih.gov For pyrimidine (B1678525) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide reliable geometric parameters that are generally in good agreement with experimental data from techniques like X-ray crystallography. nih.govresearchgate.net
In the case of this compound, DFT would be used to predict the planarity of the pyrimidine ring and the spatial arrangement of its substituents. The calculations would provide precise values for the C-N and C-C bond lengths within the pyrimidine ring, as well as the geometry of the aminomethyl linker and the tert-butoxycarbonyl (Boc) protecting group. nih.govresearchgate.net Studies on analogous molecules, such as 3-amino-4-(Boc-amino)pyridine, have demonstrated that DFT can accurately compute these structural parameters. rsc.org The electronic structure, including the distribution of electron density and atomic charges, can also be determined, offering insights into the molecule's polarity and reactive sites. nih.gov
Table 1: Representative Calculated Geometric Parameters for Pyrimidine and Aminopyridine Analogs using DFT This table presents data from analogous compounds to illustrate typical DFT calculation results.
| Parameter | Compound | Method/Basis Set | Calculated Value |
|---|---|---|---|
| Bond Length (Å) | |||
| N1-C2 | Pyrimidine | CCSD(T)/cc-pCV5Z | 1.332 Å |
| C4-C5 | Pyrimidine | CCSD(T)/cc-pCV5Z | 1.391 Å |
| C2-N(amino) | 2-Aminopyrimidine | B3LYP/6-311G++(d,p) | 1.383 Å |
| C4-N(amino) | 4-Aminopyridine | B3LYP/6-311G++(d,p) | 1.383 Å |
| Bond Angle (°) | |||
| C6-N1-C2 | Pyrimidine | CCSD(T)/cc-pCV5Z | 116.14° |
| N1-C2-N3 | Pyrimidine | CCSD(T)/cc-pCV5Z | 127.76° |
| C3-C4-N(amino) | 4-Aminopyridine | B3LYP/6-311G++(d,p) | 121.51° |
Data sourced from studies on pyrimidine and aminopyridines. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rsc.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. ias.ac.in
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org For pyrimidine derivatives, FMO analysis can identify the regions of the molecule most likely to participate in nucleophilic or electrophilic reactions. rsc.orgresearchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the amino groups, which are potential sites for electrophilic attack. Conversely, the LUMO is likely distributed across the π-deficient pyrimidine ring, indicating sites susceptible to nucleophilic attack. researchgate.netmdpi.com DFT calculations are commonly used to compute the energies of these orbitals and visualize their spatial distribution. ias.ac.in
Table 2: Calculated Frontier Molecular Orbital Energies and Gaps for Aminopyrimidine Analogs This table presents data from analogous compounds to illustrate typical FMO analysis results.
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| 2-Aminopyridine | DFT | -7.142 | -0.262 | 6.880 |
| 3-Aminopyridine | DFT | -5.211 | -0.191 | 5.020 |
| 4-Aminopyridine | DFT | -7.410 | -0.272 | 7.138 |
| N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine | B3LYP/6-311G++(d,p) | -6.261 | -0.884 | 5.377 |
Data sourced from studies on aminopyridines and a pyrimidine derivative. rsc.org
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different potential regions. researchgate.net
Typically, red and yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. researchgate.netjournalspub.info These areas are often associated with lone pairs of electronegative atoms like nitrogen and oxygen. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring, the nitrogen of the 4-amino group, and the carbonyl oxygen of the Boc group. ias.ac.in
Conversely, blue colors represent regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. journalspub.info These positive regions are typically found around hydrogen atoms, particularly those attached to heteroatoms (e.g., N-H protons). ias.ac.in Green areas indicate neutral or near-zero potential. researchgate.net The MEP map provides a comprehensive, three-dimensional picture of the molecule's reactive surface, guiding the understanding of noncovalent interactions like hydrogen bonding. researchgate.net
Quantum chemical methods such as DFT and coupled-cluster theory can accurately calculate these properties. rsc.org For this compound, the presence of electronegative nitrogen and oxygen atoms, along with the asymmetric arrangement of its functional groups, would result in a significant permanent dipole moment. Computational studies on pyrimidine itself show a calculated gas-phase dipole moment of around 2.42 D, which increases in aqueous solution due to solvent effects. nih.gov The polarizability of the molecule would be influenced by the delocalized π-system of the pyrimidine ring and the large number of electrons in the Boc group. These calculated values are essential for predicting solubility, crystal packing, and interactions with biological targets. uisek.edu.ec
Table 3: Calculated Dipole Moment and Polarizability for Pyrimidine and an Analog This table presents data from analogous compounds to illustrate typical calculation results.
| Compound | Method/Basis Set | Dipole Moment (Debye) | Polarizability (a.u.) |
|---|---|---|---|
| Pyrimidine (gas phase) | MP2/aug-cc-pVDZ | 2.42 | - |
| Pyrimidine (in water) | MP2/aug-cc-pVDZ | 4.08 | - |
| 3-amino-4-(Boc-amino)pyridine | B3LYP/6-31+G(d,p) | 5.33 | 129.56 |
Data sourced from studies on pyrimidine and a Boc-protected aminopyridine. nih.govrsc.org
Reaction Mechanism Elucidation via Computational Methods
Computational methods, particularly DFT, are indispensable for elucidating the mechanisms of chemical reactions. nih.gov They allow chemists to map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. organic-chemistry.org By calculating the energies of these species, the activation energy barriers for different reaction pathways can be determined, revealing the most favorable mechanism. nih.govresearchgate.net
For the synthesis of the this compound scaffold, computational studies can clarify the sequence of bond-forming and bond-breaking events. The formation of the pyrimidine ring, often achieved through condensation reactions, involves multiple steps such as Knoevenagel condensation, Michael addition, and cyclization. organic-chemistry.org Theoretical investigations on related pyrimidine syntheses have successfully elucidated these complex pathways, identifying rate-determining steps and the role of catalysts. organic-chemistry.org For instance, calculations can determine whether a reaction proceeds through a stepwise or concerted mechanism and can model the influence of solvent on the reaction energetics. researchgate.netorganic-chemistry.org This detailed mechanistic understanding is crucial for optimizing reaction conditions and designing more efficient synthetic routes.
Conformational Landscape Analysis
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational landscape analysis uses computational methods to explore the different spatial arrangements a molecule can adopt by rotation around its single bonds and to determine the relative energies of these conformers. mdpi.com
The key sources of flexibility in this compound are the rotations around the C-C and C-N bonds of the aminomethyl linker and the C-N bond of the Boc-carbamate group. organic-chemistry.org Computational studies on similar aminopyrimidines have shown that the rotation of an amino group attached to the ring has distinct energy barriers, which can be accurately calculated. organic-chemistry.org The bulky tert-butyl group of the Boc moiety also introduces significant steric hindrance, which will strongly influence the preferred conformations. nih.gov
pKa Estimation and Acidity Studies
The pKa value, which quantifies the acidity of a compound, is a critical parameter that influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties in biological systems. For this compound, several functional groups can participate in acid-base equilibria. The pyrimidine ring contains nitrogen atoms that can be protonated, and the amino groups can also act as bases.
Expected Ionization Sites of this compound:
Pyrimidine Ring Nitrogens: The nitrogen atoms in the pyrimidine ring are basic and can be protonated. The exact pKa will depend on the electronic effects of the substituents.
4-Amino Group: The exocyclic amino group at the 4-position is also basic. Its basicity is influenced by the electron-withdrawing nature of the pyrimidine ring.
Boc-protected Amino Group: The Boc (tert-butyloxycarbonyl) protecting group significantly reduces the basicity of the methylamine (B109427) nitrogen.
Computational pKa prediction tools can provide estimates for these sites, which are essential for understanding the molecule's behavior in different pH environments, such as those found in the human body.
Table of Predicted pKa Values for Related Pyrimidine Structures:
| Compound | Predicted pKa (Basic) | Prediction Method |
| Pyrimidine | 1.3 | Ab initio |
| 4-Aminopyrimidine | 5.7 | Empirical |
| 2,4-Diaminopyrimidine | 7.4 | Empirical |
Note: The data in this table is illustrative and based on known values for similar structures, not specifically for this compound.
Molecular Modeling and Docking Simulations for Interaction Prediction
Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or a nucleic acid. nih.gov This information is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov
For this compound, docking simulations could be employed to explore its potential interactions with various biological targets. The process involves:
Preparation of the Ligand and Receptor: A 3D structure of this compound is generated and optimized. A 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site of the receptor, calculating a score that estimates the binding affinity for each pose.
Analysis of Results: The resulting poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding.
Recent studies on similar pyrimidine derivatives have successfully used these methods to investigate their potential as inhibitors for targets like cyclin-dependent kinases (CDKs). nih.govnih.gov For instance, molecular docking of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives revealed key interactions with CDK2/4/6. nih.govnih.gov Similarly, a docking study on 3-Amino-4-(Boc-Amino) Pyridine identified a binding energy of -5.25 Kcal/mol, suggesting its potential as a drug candidate. researchgate.net These examples highlight the utility of docking simulations in predicting the therapeutic potential of novel compounds.
Table of Potential Hydrogen Bond Interactions for a Pyrimidine Analog:
| Ligand Atom | Receptor Residue | Interaction Type |
| N1 (pyrimidine) | LYS20 | Hydrogen Bond Donor |
| N3 (pyrimidine) | GLU81 | Hydrogen Bond Acceptor |
| Amino Group | ASP86 | Hydrogen Bond Donor |
Note: This table represents hypothetical interactions based on typical binding modes of pyrimidine derivatives and is for illustrative purposes.
Application of Machine Learning in Predictive Chemistry for Pyrimidine Derivatives
Machine learning (ML) is increasingly being applied in chemistry to develop predictive models for a wide range of molecular properties and activities. nih.govrsc.org For pyrimidine derivatives, ML models can be trained on existing datasets to predict properties such as biological activity, toxicity, and physicochemical characteristics. researchgate.netfrontiersin.org
The general workflow for applying machine learning in this context involves:
Data Collection: A dataset of pyrimidine derivatives with known properties is compiled from the literature or experimental screening. researchgate.net
Molecular Descriptors: Numerical representations of the molecular structures, known as descriptors, are calculated. These can include constitutional, topological, and quantum-chemical descriptors. researchgate.net
Model Training: An ML algorithm, such as random forest or a neural network, is trained on the dataset to learn the relationship between the molecular descriptors and the property of interest. researchgate.netacs.org
Model Validation: The predictive performance of the model is rigorously evaluated using techniques like cross-validation and testing on an external set of compounds. researchgate.net
Machine learning models have been successfully used to predict the corrosion inhibition efficiencies of pyrimidine derivatives, where molecular mass, volume, and electronic properties were identified as key factors. researchgate.net In the broader field of predictive chemistry, machine learning is used for reaction prediction, retrosynthesis, and the discovery of new molecules. nih.govrsc.org For this compound, ML models could be used to predict its potential biological activities against a panel of targets, guiding experimental testing and accelerating the discovery process.
Table of Commonly Used Molecular Descriptors in QSAR/ML Studies:
| Descriptor Type | Examples |
| 1D Descriptors | Molecular Weight, LogP, Atom Counts |
| 2D Descriptors | Topological Polar Surface Area (TPSA), Wiener Index |
| 3D Descriptors | Molecular Volume, Surface Area |
| Electronic Descriptors | HOMO/LUMO energies, Dipole Moment |
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Versatile Synthetic Building Block and Intermediate
The strategic placement of reactive functional groups on the pyrimidine (B1678525) ring makes 6-[(Boc-amino)methyl]pyrimidin-4-amine a valuable intermediate in the synthesis of complex organic molecules. The primary amino group at the 4-position and the Boc-protected amine on the methyl substituent at the 6-position offer differential reactivity, allowing for selective chemical transformations. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, enabling the controlled unmasking of the second primary amine for subsequent reactions. nih.gov
This differential protection is a key feature that allows for stepwise functionalization of the molecule. For instance, the 4-amino group can undergo reactions such as acylation, alkylation, or participation in condensation reactions, while the 6-aminomethyl group remains protected. Subsequent deprotection of the Boc group under acidic conditions reveals a new reactive site for further elaboration. This versatility has been exploited in the synthesis of various biologically active compounds, including kinase inhibitors. ed.ac.uknih.gov The pyrimidine core itself is a common motif in many pharmaceuticals, and the ability to introduce diverse substituents through the aminomethyl linker makes this compound a sought-after precursor in drug discovery programs. researchgate.net
A chemoenzymatic strategy for the synthesis of a related chiral intermediate, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, highlights the importance of Boc-protected amino intermediates in constructing complex pharmacophores for drugs like orexin receptor antagonists and IRAK4 inhibitors. researchgate.net While not a direct application of the title compound, this underscores the utility of such building blocks in medicinal chemistry.
Precursor for the Synthesis of Novel Heterocyclic Scaffolds
The inherent reactivity of the aminopyrimidine scaffold of this compound makes it an excellent starting material for the construction of fused heterocyclic systems. One notable class of heterocycles that can be synthesized from aminopyrimidine precursors are pyrazolopyrimidines. nih.govrjsocmed.com These bicyclic structures are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis often involves the condensation of an aminopyrimidine with a suitable three-carbon electrophile, such as a β-dicarbonyl compound or its equivalent.
For example, two series of fused 6-(aminomethyl)pyrazolopyrimidine and 6-(hydroxymethyl) pyrazolopyrimidine derivatives were designed as new DPP-4 inhibitors. nih.govrjsocmed.com This work demonstrates the potential of using aminomethylpyrimidine derivatives to create novel fused ring systems with therapeutic potential. The general synthetic strategy involves the reaction of the 4-amino group of the pyrimidine with a suitable reagent to form the fused pyrazole ring. The aminomethyl side chain can be further modified to modulate the pharmacological properties of the final compound.
The following table illustrates examples of pyrazolopyrimidine derivatives synthesized from aminopyrimidine precursors and their reported biological activities:
| Precursor | Reagent | Resulting Scaffold | Biological Activity |
| 6-(Aminomethyl)pyrazolopyrimidine derivative | β-amino ester or amide | Fused pyrazolopyrimidine | DPP-4 inhibition nih.gov |
| 6-(Hydroxymethyl)pyrazolopyrimidine derivative | β-amino ester or amide | Fused pyrazolopyrimidine | DPP-4 inhibition rjsocmed.com |
Contribution to the Development of Peptide Mimetics and Bio-isosteres
Peptide mimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The aminomethylpyrimidine scaffold present in this compound offers a rigid framework that can be used to constrain the conformation of appended side chains, a key strategy in the design of peptide mimetics.
The pyrimidine ring can serve as a scaffold to orient pharmacophoric groups in a specific spatial arrangement, thereby mimicking the secondary structure of a peptide, such as a β-turn or an α-helix. The aminomethyl group provides a convenient attachment point for various side chains that can mimic the side chains of natural amino acids. The Boc-protected amine allows for the stepwise introduction of these side chains using standard peptide coupling chemistry.
Integration into Supramolecular Assemblies and Functional Materials
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. The 4-aminopyrimidine moiety is an excellent building block for supramolecular assemblies due to its ability to form multiple hydrogen bonds. The amino group and the pyrimidine nitrogen atoms can act as both hydrogen bond donors and acceptors, leading to the formation of well-defined, self-assembled structures. nih.gov
For instance, the self-assembly of 2-aminopyrimidine derivatives in non-polar solvents has been studied, demonstrating the formation of aggregates through hydrogen bonding. researchgate.net Similarly, the self-assembly of purine and pyrimidine bases on surfaces has been investigated in the context of the origin of life, highlighting the inherent ability of these molecules to form ordered structures. nih.gov 2,2′-dipyrimidyl disulfides have also been shown to form self-assembled monolayers on gold surfaces. mdpi.com
The Boc-protected aminomethyl group in this compound can also participate in supramolecular interactions, and its presence can be used to tune the self-assembly properties of the molecule. Upon deprotection, the resulting primary amine can be used to introduce other functional groups that can further direct the self-assembly process or impart specific functions to the resulting material. The potential to form ordered nanostructures makes this and related compounds interesting candidates for the development of functional materials with applications in areas such as sensing, catalysis, and drug delivery. researchgate.net
Role in Expanding Chemical Space for Library Synthesis
Combinatorial chemistry and the synthesis of large compound libraries are essential tools in modern drug discovery. The goal is to generate a diverse collection of molecules that can be screened for biological activity against a variety of therapeutic targets. The pyrimidine scaffold is considered a "privileged" structure in medicinal chemistry, meaning that it is a common motif in many known drugs and biologically active compounds. nih.gov
The use of functionalized pyrimidine cores is a common strategy for the construction of DNA-encoded libraries (DELs), which are large collections of compounds individually tagged with a unique DNA sequence for easy identification. nih.gov The synthesis of pyrimidine-focused DELs allows for the rapid exploration of a vast chemical space around this important scaffold.
This compound is an ideal building block for library synthesis due to its two distinct points of diversification. The 4-amino group and the 6-aminomethyl group (after deprotection) can be reacted with a wide variety of building blocks in a combinatorial fashion, leading to the generation of a large and diverse library of pyrimidine derivatives. The liquid-phase synthesis of combinatorial libraries based on a pyrazolo[1,5-a]pyrimidine scaffold further illustrates the utility of pyrimidine-based building blocks in generating large numbers of compounds for high-throughput screening. scispace.comnih.gov The use of such building blocks allows for the systematic exploration of structure-activity relationships and the identification of novel drug candidates.
Future Directions and Emerging Research Avenues
Development of Sustainable and Atom-Economical Synthetic Methodologies
The increasing emphasis on green chemistry in pharmaceutical manufacturing is driving the development of more sustainable and efficient synthetic routes for key intermediates like 6-[(Boc-amino)methyl]pyrimidin-4-amine. powertechjournal.com Traditional pyrimidine (B1678525) syntheses often involve harsh reagents, hazardous solvents, and significant energy consumption. powertechjournal.com Future research will likely focus on methodologies that minimize environmental impact and maximize resource efficiency.
Key strategies include the adoption of multicomponent reactions (MCRs), which can construct complex molecules like pyrimidines from three or more starting materials in a single step, thereby reducing waste and improving atom economy. acs.orgbohrium.com Catalytic approaches, particularly those using earth-abundant metals or biocatalysts, are being explored to replace stoichiometric reagents. powertechjournal.commdpi.com For instance, novel iridium-catalyzed multicomponent syntheses have been developed for creating highly substituted pyrimidines from alcohols and amidines, liberating only hydrogen and water as byproducts. acs.orgbohrium.com Other sustainable techniques being investigated for pyrimidine synthesis include the use of solvent-free reaction conditions, microwave-assisted synthesis, and ultrasound techniques to improve energy efficiency and reaction rates. powertechjournal.comnih.gov The application of these green principles to the synthesis of this compound could lead to more cost-effective and environmentally benign production processes.
| Strategy | Description | Potential Benefit |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form the final product. acs.org | Increased efficiency, reduced waste, and simplified purification. |
| Catalysis | Using catalysts (e.g., metal-based, biocatalysts) to facilitate reactions. powertechjournal.commdpi.com | Lower energy consumption, higher selectivity, and use of less hazardous reagents. |
| Renewable Feedstocks | Utilizing starting materials derived from biomass, such as alcohols from lignocellulose. acs.orgbohrium.com | Reduced reliance on fossil fuels and enhanced sustainability. |
| Alternative Energy Sources | Employing microwave irradiation or sonication to drive reactions. powertechjournal.comnih.gov | Faster reaction times, improved yields, and lower energy input. |
| Solvent-Free Conditions | Conducting reactions without a solvent or in green solvents (e.g., water). nih.govrsc.org | Minimized solvent waste and reduced environmental impact. |
High-Throughput Synthesis and Screening Technologies
High-throughput synthesis (HTS) and screening technologies are set to accelerate the discovery of novel drug candidates derived from the this compound scaffold. The compound's structure, featuring a reactive primary amine and a Boc-protected aminomethyl group, is ideal for creating large, diverse chemical libraries through automated parallel synthesis.
Future efforts will likely involve leveraging robotic platforms to perform rapid modifications on the scaffold, generating thousands of distinct analogues. chemrxiv.org These libraries can then be subjected to high-throughput screening (HTS) assays to evaluate their biological activity against a wide array of therapeutic targets, such as protein kinases, which are often modulated by pyrimidine-based compounds. acs.orgresearchgate.net A multiplexed HTS assay, for example, was successfully used to screen over 154,500 compounds to identify novel pyrimidine-based covalent inhibitors of Werner syndrome helicase (WRN). acs.org Furthermore, integrating AI and machine learning with these platforms can optimize library design and rapidly analyze screening data, paving the way for more efficient identification of potent and selective drug candidates. chemrxiv.org
| Technology | Application to this compound | Advantage |
| Automated Parallel Synthesis | Rapid generation of a large library of derivatives by modifying the amine and aminomethyl groups. | Drastically reduces the time required for analogue synthesis. chemrxiv.org |
| High-Throughput Screening (HTS) | Screening the compound library against various biological targets (e.g., enzymes, receptors) simultaneously. acs.org | Enables rapid identification of "hit" compounds with desired biological activity. |
| Fluorescence-Based Assays | Used in HTS to quickly measure the binding or inhibition activity of synthesized compounds. nih.gov | High sensitivity and suitability for automation in microtiter plate formats. |
| Knowledge Graphs & AI | AI-driven platforms can analyze reaction databases to predict viable synthesis routes for derivatives. chemrxiv.org | Accelerates synthesis planning and helps overcome scalability challenges. |
Advancements in In Situ Characterization Techniques
A deeper understanding of reaction mechanisms is crucial for optimizing the synthesis of this compound and its derivatives. Advancements in in situ and operando characterization techniques allow for real-time monitoring of chemical reactions as they occur, providing invaluable insights into reaction kinetics, intermediates, and catalyst behavior. jos.ac.cnresearching.cn
Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) can track the concentration of reactants, products, and transient species throughout a reaction. researchgate.net Non-invasive methods like scanning probe microscopy can be used to study the growth and assembly of crystalline organic films without causing damage. jos.ac.cnresearching.cn Applying these methods to pyrimidine synthesis can help elucidate complex reaction pathways, identify rate-limiting steps, and detect catalyst deactivation. researching.cn This detailed mechanistic information facilitates the rational optimization of reaction conditions to improve yield, purity, and efficiency, guiding the development of more robust and scalable synthetic processes. researching.cn
| Technique | Information Gained | Impact on Synthesis Optimization |
| In Situ Spectroscopy (FTIR, Raman, NMR) | Real-time tracking of species concentration, reaction kinetics, and intermediate formation. researchgate.net | Enables precise control over reaction parameters to maximize yield and minimize byproducts. |
| In Situ X-Ray Techniques (XAS, XRD) | Provides information on the crystal structure, molecular packing, and electronic states of materials during synthesis or catalysis. researchgate.netspringerprofessional.de | Helps in understanding catalyst structure-activity relationships and reaction mechanisms. |
| Scanning Probe Microscopy (e.g., AFM) | Direct visualization of crystal growth and molecular self-assembly processes in real-time. jos.ac.cnresearching.cn | Aids in controlling crystallization and optimizing the morphology of the final product. |
Predictive Modeling for Rational Design and Reaction Optimization
Computational and predictive modeling are becoming indispensable tools in modern drug discovery and chemical synthesis. nih.gov For this compound, these models offer a powerful approach to rationally design novel analogues with enhanced therapeutic properties and to optimize their synthetic routes.
In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, can predict the biological activity and binding affinity of virtual compounds before they are synthesized. patsnap.comcambridge.org This allows chemists to prioritize the synthesis of candidates with the highest probability of success, saving significant time and resources. patsnap.com Predictive models are also crucial for forecasting absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties, helping to identify potential liabilities early in the drug development process. nih.govcambridge.org Beyond compound design, machine learning algorithms can analyze vast datasets of chemical reactions to predict optimal conditions (e.g., temperature, solvent, catalyst) for synthesizing specific target molecules, further streamlining the development pipeline. researchgate.net The use of knowledge graphs, which map relationships between reactants and products, can also create more sophisticated models to predict new drug-target interactions. cas.org
| Modeling Approach | Application | Objective |
| Molecular Modeling (Docking, Dynamics) | Simulating the interaction between derivatives of the scaffold and a biological target. patsnap.com | To predict binding affinity and guide the design of more potent compounds. |
| QSAR Modeling | Establishing a statistical relationship between the chemical structures of analogues and their biological activity. patsnap.com | To predict the activity of new, unsynthesized compounds. |
| ADME/T Prediction | Using computational models to forecast the pharmacokinetic and toxicity profiles of new derivatives. nih.govcambridge.org | To identify and eliminate compounds with poor drug-like properties early on. |
| Reaction Optimization Algorithms | Employing machine learning to predict the best reaction conditions for synthesizing a target molecule. researchgate.net | To increase reaction yield, reduce costs, and improve the efficiency of synthesis. |
Exploration of Unconventional Reactivity Patterns
Future research into this compound will likely extend beyond conventional functional group transformations to explore the unconventional reactivity of the pyrimidine core itself. The pyrimidine ring is known to be π-deficient, which facilitates nucleophilic aromatic substitution but makes electrophilic substitution challenging. wikipedia.org
Emerging synthetic methods, such as C-H bond activation, could provide new avenues for directly functionalizing the carbon atoms of the pyrimidine ring, bypassing the need for pre-functionalized starting materials. bohrium.com This would enable the introduction of a wider range of substituents at positions that are difficult to access through classical methods, leading to novel chemical entities. organic-chemistry.org Additionally, exploring the compound's reactivity under non-traditional conditions, such as those employed in photochemistry, electrochemistry, or mechanochemistry (ball milling), could unlock new reaction pathways and lead to the discovery of unique molecular architectures. rsc.org For example, investigating the Dimroth rearrangement or novel cyclization reactions could yield fused heterocyclic systems with distinct biological profiles. wikipedia.org These explorations into unconventional reactivity are key to expanding the chemical space accessible from the this compound scaffold.
| Area of Exploration | Description | Potential Outcome |
| C-H Functionalization | Directly replacing a hydrogen atom on the pyrimidine ring with a new functional group. bohrium.com | More efficient and atom-economical synthesis of novel analogues. |
| Photoredox Catalysis | Using light to initiate novel radical-based transformations on the pyrimidine scaffold. | Access to unique chemical structures not achievable through thermal reactions. |
| Electrosynthesis | Employing electric current to drive oxidation or reduction reactions. | Green and reagent-free method for modifying the molecule. |
| Mechanochemistry | Using mechanical force (e.g., ball milling) to induce chemical reactions, often in the absence of solvent. rsc.org | Environmentally friendly synthesis and potential for discovering new solid-state reactivity. |
| Novel Cyclizations | Using the existing functional groups to build additional rings onto the pyrimidine core. organic-chemistry.org | Creation of rigid, complex, and potentially more potent fused heterocyclic systems. |
Q & A
Q. What are the optimal synthetic routes for 6-[(Boc-amino)methyl]pyrimidin-4-amine, and how can reaction conditions be systematically optimized?
Methodological Answer:
- Synthetic Route Design : Begin with Boc-protection of the primary amine on the pyrimidine scaffold to prevent undesired side reactions. A common approach involves coupling Boc-anhydride with the amine group under mild basic conditions (e.g., NaHCO₃ in THF/H₂O) .
- Optimization via DOE : Use factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between temperature (25°C vs. 60°C), solvent (DMF vs. THF), and base (NaHCO₃ vs. Et₃N) .
- Analytical Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using LC-MS or NMR .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR or IR) during structural characterization?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine ¹H/¹³C NMR, HSQC, and HMBC to assign ambiguous peaks. For example, the Boc-protected methylene group (CH₂-NH-Boc) may show splitting in ¹H NMR due to restricted rotation; compare with computed spectra (DFT) for validation .
- Controlled Degradation Studies : Perform stability tests under acidic/thermal conditions to identify decomposition products that may skew spectral interpretations .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity and stability of this compound in complex reaction systems?
Methodological Answer:
- Quantum Chemical Modeling : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) and transition states for Boc deprotection. Software like Gaussian or ORCA can model solvent effects (e.g., PCM for THF) .
- Machine Learning Integration : Train models on existing pyrimidine reaction datasets to predict optimal conditions for regioselective functionalization .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems (e.g., enzyme inhibition)?
Methodological Answer:
- Kinetic Assays : Perform time-dependent inhibition studies using fluorogenic substrates (e.g., acetylcholinesterase inhibition assays) to determine IC₅₀ values. Compare with structurally similar analogs to identify critical functional groups .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases). Validate docking poses with mutagenesis studies .
Q. What strategies mitigate challenges in handling the compound’s hygroscopicity or sensitivity to ambient conditions?
Methodological Answer:
- Stabilization Protocols : Store under inert atmosphere (Ar/N₂) with molecular sieves (3Å). For hygroscopic batches, lyophilize and characterize water content via Karl Fischer titration .
- In Situ Monitoring : Use Raman spectroscopy or inline FTIR to detect moisture-induced degradation during synthesis or storage .
Data Analysis and Experimental Design
Q. How should researchers address discrepancies between theoretical and experimental yields in scaled-up synthesis?
Methodological Answer:
- Process Modeling : Apply scale-up principles (e.g., heat/mass transfer limitations) using COMSOL Multiphysics. Compare lab-scale vs. pilot-plant data to identify bottlenecks .
- Statistical Analysis : Use ANOVA to determine if yield variations are statistically significant (p < 0.05) or due to random error .
Q. What methodologies enable the construction of structure-activity relationship (SAR) models for derivatives of this compound?
Methodological Answer:
- Fragment-Based Design : Synthesize derivatives with systematic modifications (e.g., Boc replacement with other protecting groups, methyl substitution on pyrimidine). Test against a panel of biological targets .
- Multivariate Analysis : Use PCA or PLS regression to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
